molecular formula C12H15N3O2S B10762528 Methiazole CAS No. 108579-67-5

Methiazole

Cat. No.: B10762528
CAS No.: 108579-67-5
M. Wt: 265.33 g/mol
InChI Key: SXJIZQPZESTWLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methiazole can be synthesized through several methods. One common method involves the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-methylthiourea . Another approach is the reaction of 1-methylthiourea with glyoxal . These reactions typically occur under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, this compound is often produced using a method that involves the reaction of N-methylimidazole with N-butyllithium and powdered sulfur . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methiazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, this compound prevents the iodination of thyroglobulin and the coupling of iodotyrosines, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3) . This leads to a decrease in thyroid hormone levels and alleviates the symptoms of hyperthyroidism.

Comparison with Similar Compounds

Similar Compounds

    Propylthiouracil: Another thionamide used to treat hyperthyroidism.

    Carbimazole: A pro-drug that is converted to methiazole in the body.

Uniqueness of this compound

This compound is unique due to its higher potency and longer duration of action compared to propylthiouracil . It is also preferred over carbimazole in certain clinical situations due to its rapid onset of action and effectiveness in reducing thyroid hormone levels .

Properties

IUPAC Name

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIZQPZESTWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424979
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108579-67-5
Record name Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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